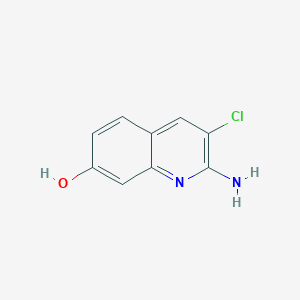

2-Amino-3-chloroquinolin-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

2-amino-3-chloroquinolin-7-ol |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12) |

InChI Key |

PQLBKZHVOMHKPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Cl)N)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for 2 Amino 3 Chloroquinolin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Quinoline (B57606) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. chemicalbook.com For quinoline derivatives, NMR provides critical information on the substitution pattern and the electronic nature of the heterocyclic and carbocyclic rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2-Amino-3-chloroquinolin-7-ol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino group, and the hydroxyl group. The chemical shifts (δ) of the protons on the quinoline core are influenced by the electronic effects of the substituents. uncw.edu The amino group at C2 and the hydroxyl group at C7, both being electron-donating, will shield the protons on the ring system, causing them to resonate at a higher field (lower ppm) compared to unsubstituted quinoline. chemicalbook.com Conversely, the electron-withdrawing chloro group at C3 will deshield adjacent protons.

The protons on the pyridine (B92270) ring (H4) and the benzene (B151609) ring (H5, H6, H8) will provide a unique fingerprint. The H4 proton is expected to appear as a singlet due to the absence of adjacent protons. The protons on the benzenoid ring, H5, H6, and H8, will likely appear as a set of coupled multiplets. The specific coupling patterns (spin-spin splitting) between these protons are invaluable for assigning their positions. For instance, ortho-coupling (³J) is typically in the range of 7-9 Hz, while meta-coupling (⁴J) is smaller, around 2-3 Hz.

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Their presence can be confirmed by D₂O exchange, where the signals for these protons disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.8 - 8.0 | s | - |

| H5 | 7.0 - 7.2 | d | J = 8.5 - 9.0 |

| H6 | 6.8 - 7.0 | dd | J = 8.5 - 9.0, 2.0 - 2.5 |

| H8 | 7.4 - 7.6 | d | J = 2.0 - 2.5 |

| NH₂ | 4.5 - 5.5 | br s | - |

| OH | 9.0 - 10.0 | br s | - |

Note: Predicted values are based on data from substituted quinoline derivatives and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are highly sensitive to the nature of the substituents. researchgate.net

The carbons bearing the amino (C2), chloro (C3), and hydroxyl (C7) groups will be significantly affected. The C2 carbon, attached to the electron-donating amino group, will be shielded and appear at a lower chemical shift compared to the corresponding carbon in unsubstituted quinoline. Conversely, the C3 carbon, bonded to the electronegative chlorine atom, will be deshielded and resonate at a higher chemical shift. The C7 carbon, bearing the hydroxyl group, will also be significantly influenced.

The remaining carbon signals can be assigned based on their chemical shifts and by comparison with data from similarly substituted quinolines. Carbons in the pyridine ring generally resonate at a higher frequency than those in the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 145 - 150 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 148 - 152 |

| C5 | 115 - 120 |

| C6 | 110 - 115 |

| C7 | 155 - 160 |

| C8 | 100 - 105 |

| C8a | 140 - 145 |

Note: Predicted values are based on data from substituted quinoline derivatives and may vary depending on the solvent and experimental conditions.

Advanced Multinuclear NMR Techniques

For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are indispensable. nih.govrsc.org Techniques such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, helping to identify adjacent protons. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton to its corresponding carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-N, C-O, C-Cl, and aromatic C-H and C=C bonds.

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl group will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

C-O Stretching: The phenolic C-O stretching vibration should appear around 1200-1260 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is anticipated in the 600-800 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -OH | O-H stretch (broad) | 3200 - 3600 |

| -NH₂ | N-H stretch | 3300 - 3500 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Quinoline Ring | C=C and C=N stretch | 1400 - 1650 |

| C-N | C-N stretch | 1250 - 1350 |

| C-O | C-O stretch | 1200 - 1260 |

| C-Cl | C-Cl stretch | 600 - 800 |

Raman Spectroscopy of Quinoline Derivatives

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For quinoline derivatives, Raman spectra can provide detailed information about the skeletal vibrations of the ring system. researchgate.net Aminoquinolines often produce intense Raman signals due to their chromophoric groups and molecular symmetry. researchgate.net

The Raman spectrum of this compound would be expected to show strong bands corresponding to the ring breathing modes and other skeletal vibrations of the quinoline core. The C-Cl stretching vibration is also typically Raman active. DFT (Density Functional Theory) calculations are often employed to aid in the assignment of the observed Raman bands by correlating them with calculated vibrational modes. researchgate.net The protonation state of the quinoline nitrogen can cause significant changes in the Raman spectrum, particularly in the 1500-1650 cm⁻¹ region. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₉H₇ClN₂O |

| Monoisotopic Mass | 194.02469 Da |

| Nominal Mass | 194 Da |

Note: Data is calculated based on the chemical formula and has not been experimentally verified from published spectra.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of volatile and thermally stable compounds. While the direct GC-MS analysis of this compound may be challenging due to its polarity and potentially lower volatility, derivatization can be employed to enhance its amenability to this technique.

In a typical GC-MS analysis, the fragmentation pattern of the molecule is observed. For this compound, fragmentation would likely involve the loss of small molecules such as CO, HCN, or HCl, as well as cleavage of the amino and hydroxyl groups. The resulting mass spectrum would show a series of peaks corresponding to the mass-to-charge ratios of these fragments, providing valuable structural information. Although a specific experimental GC-MS fragmentation table for this compound is not available, the analysis of related amino acid and quinoline compounds provides insight into the expected fragmentation pathways. iucr.orgnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the quinoline ring system.

The quinoline core is an aromatic system with delocalized π-electrons, which typically results in strong absorption bands in the UV region. The presence of the amino and hydroxyl substituents, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The absorption spectrum of substituted quinoline derivatives often shows strong absorption peaks in the range of 249–267 nm and 319–387 nm. bldpharm.com The exact position and intensity of these bands are influenced by the solvent polarity.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π-π | 240-270 |

| n-π | 310-390 |

Note: The data in this table is based on typical values for substituted quinolines and does not represent experimentally verified values for this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, detailed information about the crystal lattice, unit cell dimensions, and atomic positions can be obtained.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a diffraction pattern that is a fingerprint of the crystalline phases present. For this compound, PXRD can be used to confirm its crystalline form, assess its purity, and identify the presence of any polymorphic forms. The diffraction pattern would consist of a series of peaks at specific 2θ angles, which are characteristic of the compound's crystal lattice. While specific PXRD data for this compound is not publicly available, studies on related amino acid complexes demonstrate the utility of this technique in characterizing their crystal systems. durham.ac.uk

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. By analyzing the diffraction data from a single, well-ordered crystal, a complete three-dimensional model of the molecule can be generated, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful SCXRD analysis would reveal the precise geometry of the quinoline ring, the conformation of the amino and hydroxyl groups, and how the molecules pack together in the crystal lattice through hydrogen bonding and other intermolecular forces. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the analysis of other substituted quinoline derivatives provides examples of the detailed structural insights that can be gained from this technique.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this method is crucial for verifying its empirical and molecular formula, which is established as C₉H₇ClN₂O. The analysis involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon, hydrogen, and nitrogen, respectively. The percentage of chlorine is typically determined by methods such as Schöniger oxidation followed by titration. The oxygen content is often determined by difference.

The experimentally determined elemental percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the proposed chemical structure of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 55.55 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.63 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.22 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.40 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.22 |

| Total | 194.58 | 100.02 |

Note: The total percentage slightly exceeds 100% due to rounding of atomic mass values.

Electrochemical Characterization Methods for Quinoline Derivatives

The electrochemical behavior of quinoline derivatives, including this compound, provides valuable insights into their redox properties and potential applications in areas such as corrosion inhibition and electro-organic synthesis. researchgate.netrsc.org Various electrochemical techniques are employed to study these compounds.

Cyclic Voltammetry (CV): This is a primary technique used to investigate the oxidation and reduction processes of quinoline derivatives. By applying a linearly varying potential to an electrode immersed in a solution of the compound and measuring the resulting current, a voltammogram is obtained. The peaks in the voltammogram correspond to the redox potentials of the molecule. For quinoline derivatives, the position and shape of these peaks are strongly correlated with their chemical structure, including the nature and position of substituents on the quinoline ring. mdpi.comresearchgate.net For instance, the presence of electron-donating groups like a hydroxyl or amino group can facilitate oxidation, while electron-withdrawing groups can make reduction more favorable. mdpi.comresearchgate.net

Potentiodynamic Polarization: This method is particularly useful in assessing the corrosion inhibition properties of quinoline derivatives. researchgate.net It involves polarizing the working electrode from a potential below the corrosion potential to a potential above it and measuring the current density. The resulting polarization curve provides information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type). researchgate.net Studies on compounds like 5-(chloromethyl)quinolin-8-ol (B155281) hydrochloride have shown that they can act as effective mixed-type inhibitors for the corrosion of carbon steel in acidic media. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful technique for studying the electrode-solution interface and the corrosion inhibition performance of quinoline derivatives. researchgate.net By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. The data is often analyzed by fitting it to an equivalent electrical circuit model, which can provide parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). researchgate.net An increase in the Rct value in the presence of the quinoline derivative indicates effective corrosion inhibition. researchgate.net

The electrochemical properties of quinoline derivatives are influenced by factors such as the solvent, supporting electrolyte, and the material of the working electrode. researchgate.netrsc.org Computational studies, including the calculation of frontier molecular orbitals (HOMO and LUMO), are often used in conjunction with experimental electrochemical data to better understand the adsorption and reaction mechanisms at the electrode surface. researchgate.net

Table 2: Typical Electrochemical Data for a Quinoline Derivative

| Parameter | Technique | Typical Value/Observation | Significance |

| Oxidation Potential (Epa) | Cyclic Voltammetry | Varies with substituent | Indicates ease of electron removal |

| Reduction Potential (Epc) | Cyclic Voltammetry | Varies with substituent | Indicates ease of electron acceptance |

| Corrosion Current Density (Icorr) | Potentiodynamic Polarization | Decreases with inhibitor | Indicates corrosion rate |

| Charge Transfer Resistance (Rct) | Electrochemical Impedance Spectroscopy | Increases with inhibitor | Indicates resistance to charge transfer/corrosion |

Computational and Theoretical Investigations of 2 Amino 3 Chloroquinolin 7 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These ab initio methods provide a detailed description of the geometric and electronic landscape of 2-amino-3-chloroquinolin-7-ol.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like quinoline (B57606) derivatives. scirp.org DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties in the ground state. researchgate.net

For quinoline-based structures, DFT is used to predict bond lengths, bond angles, and dihedral angles. These calculations help in understanding the planarity and substitution effects on the quinoline core. The theoretical vibrational spectra (FT-IR and FT-Raman) can be computed and compared with experimental data to confirm the molecular structure. derpharmachemica.com Natural Bond Orbital (NBO) analysis, often performed as part of DFT studies, provides information about charge distribution, intramolecular charge transfer, and the stabilization energy associated with electron delocalization from donor to acceptor orbitals.

Table 1: Representative Theoretical Data for a Quinoline Derivative (2-chloroquinoline-3-carboxaldehyde) This table presents data for a structurally related compound to illustrate the type of information obtained from DFT calculations.

| Parameter | Calculated Value |

| Total Energy | -971.070 Hartrees |

| HOMO Energy | -6.89 eV |

| LUMO Energy | -2.31 eV |

| Energy Gap (HOMO-LUMO) | 4.58 eV |

| Dipole Moment | 5.4 Debye |

| Data derived from studies on similar quinoline structures. researchgate.netresearchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. nanobioletters.com It illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red and yellow colors typically indicate negative potential (electron-rich areas), while blue represents positive potential (electron-poor areas).

For this compound, the MEP analysis would likely reveal:

Negative Potential Regions: Concentrated around the nitrogen atom of the amino group, the oxygen atom of the hydroxyl group, and the nitrogen atom within the quinoline ring. These sites are susceptible to electrophilic attack.

Positive Potential Regions: Located around the hydrogen atoms of the amino and hydroxyl groups, indicating their potential to act as hydrogen bond donors.

The MEP surface provides insights into how the molecule will interact with other molecules, particularly biological receptors, by highlighting the sites for potential hydrogen bonding and electrostatic interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the case of this compound, FMO analysis would likely show:

HOMO: The electron density of the HOMO is expected to be distributed mainly over the electron-donating amino and hydroxyl groups and the fused benzene (B151609) ring, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO density is anticipated to be located on the pyridine (B92270) ring of the quinoline system, particularly influenced by the electron-withdrawing chloro group, making this region susceptible to nucleophilic attack.

The HOMO-LUMO energy gap provides information about the charge transfer interactions that can occur within the molecule. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for understanding how a small molecule like this compound might interact with biological targets at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.netnih.gov This method helps in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. For quinoline derivatives, docking studies have been performed against various targets, including kinases and microbial enzymes. nih.govmdpi.com

In a typical docking study involving a quinoline derivative, the following interactions are often observed:

Hydrogen Bonds: The amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues like aspartate, glutamate, serine, and lysine (B10760008) in the active site of a receptor. researchgate.net

Hydrophobic Interactions: The quinoline ring system can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Docking scores and binding energy values are calculated to rank different poses and predict the binding affinity of the compound. nih.gov Studies on similar N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have shown interactions with key residues in the PI3Kα binding site, such as SER774, LYS802, and ASP933. mdpi.com

Table 2: Example of Molecular Docking Results for a Quinoline Derivative with a Protein Target This table illustrates typical data from a molecular docking study of a related compound.

| Compound | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Thio-imidazoquinoline | Bacterial Protein | -8.5 | TYR, SER, GLY |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | PI3Kα (2RD0) | -9.2 | SER774, LYS802, ASP933 |

| Data derived from studies on similar quinoline structures. nih.govmdpi.com |

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein and the ligand.

MD simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation, thus providing stronger evidence for the proposed binding mode. researchgate.net

In Silico Prediction of Pharmacokinetic Profiles (ADME Aspects)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early stages, in silico computational models are invaluable for predicting these pharmacokinetic parameters, offering a time- and cost-effective method to assess the drug-like potential of a molecule. For this compound, while specific, direct in silico ADME studies are not extensively documented in publicly available literature, its pharmacokinetic profile can be predicted based on its structural features and by comparison with related quinoline derivatives for which computational data are available. mdpi.comsrce.hrmdpi.comnih.govresearchgate.netresearchgate.netscielo.brmdpi.comnih.gov

These predictive models utilize a molecule's physicochemical properties to forecast its behavior in the body. srce.hrmdpi.com Key parameters often considered include lipophilicity (logP), molecular weight, the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These factors are integral to well-established guidelines for drug-likeness, such as Lipinski's Rule of Five. scielo.br

Drug-Likeness and Physicochemical Properties

The predicted physicochemical properties of this compound suggest a favorable profile for a potential oral drug candidate. An analysis based on its structure indicates that it generally adheres to the principles of Lipinski's Rule of Five, which are commonly used to predict oral bioavailability. scielo.br

Below is a table of predicted physicochemical properties for this compound, which are fundamental to its ADME profile.

| Property | Predicted Value | Significance in ADME |

| Molecular Weight | 194.61 g/mol | Well within the <500 g/mol guideline, favoring absorption and diffusion. scielo.br |

| LogP (Lipophilicity) | ~2.3-2.8 | An optimal LogP value suggests a good balance between solubility in aqueous environments (like the gastrointestinal tract and blood) and lipid membranes (for cell permeability). |

| Hydrogen Bond Donors | 3 (two on the amino group, one on the hydroxyl group) | Within the ≤5 guideline, which is favorable for membrane permeability. scielo.br |

| Hydrogen Bond Acceptors | 3 (the nitrogen in the quinoline ring, the oxygen in the hydroxyl group, and the nitrogen in the amino group) | Within the ≤10 guideline, supporting good absorption characteristics. scielo.br |

| Polar Surface Area (PSA) | ~69.2 Ų | A PSA under 140 Ų is generally associated with good cell permeability. A value below 90 Ų is often considered favorable for penetrating the blood-brain barrier. mdpi.com |

| Rotatable Bonds | 1 | A low number of rotatable bonds (<10) is associated with higher bioavailability due to reduced conformational flexibility. scielo.br |

Note: The values presented are estimations derived from computational models and may vary slightly between different prediction software.

Absorption and Distribution

The data suggest that this compound is likely to have good oral absorption. Its relatively low molecular weight and moderate lipophilicity are conducive to passive diffusion across the intestinal epithelium. The number of hydrogen bond donors and acceptors also falls within the acceptable range for oral bioavailability. scielo.br

The potential for this compound to cross the blood-brain barrier (BBB) is an important consideration for its therapeutic applications. The ability of a molecule to penetrate the BBB is influenced by several factors, including its size, lipophilicity, and the number of hydrogen bonds it can form. nih.govarxiv.orgnih.gov With a polar surface area of approximately 69.2 Ų, this compound is below the commonly cited threshold of 90 Ų for CNS penetration, suggesting it may have the potential to enter the central nervous system. mdpi.com However, active transport mechanisms can also significantly influence BBB permeability and are not accounted for by these simple physicochemical parameters alone. nih.govpreste.ai

Metabolism and Excretion

The metabolic fate of quinoline derivatives is often mediated by cytochrome P450 (CYP) enzymes in the liver. While specific predictions for this compound are not available, the quinoline scaffold is known to be susceptible to oxidation and other phase I metabolic reactions. The presence of the amino and hydroxyl groups also provides sites for phase II conjugation reactions, such as glucuronidation or sulfation, which would facilitate its excretion. Further computational and experimental studies would be necessary to identify the specific CYP isozymes involved in its metabolism and to predict potential drug-drug interactions.

Biological Activity and Mechanistic Studies of 2 Amino 3 Chloroquinolin 7 Ol Derivatives

Antimicrobial Research Applications

Antibacterial Activity and Mechanisms of Action

Derivatives of quinoline (B57606) have shown promise as antibacterial agents. nih.govsapub.org Research into phosphonopeptides based on aminomethylphosphonic acid revealed in vitro and in vivo antibacterial activity. nih.gov The mechanism of these compounds involves active transport into bacterial cells, leading to the intracellular release of aminomethylphosphonic acid, which in turn inhibits bacterial cell wall biosynthesis by acting as a mimetic of both D- and L-alanine. nih.gov This inhibition targets key enzymes such as D-Ala-D-Ala synthetase, alanine (B10760859) racemase, and UDP-N-acetylmuramyl-L-alanine synthetase. nih.gov

A series of synthesized 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids were screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. Several of these compounds exhibited good to moderate antibacterial activity. mdpi.com Specifically, certain derivatives were highly active against S. aureus, E. coli, and P. aeruginosa. mdpi.com

In another study, new derivatives of the Quinazolin-4(3H)-one ring, including Schiff's bases and various heterocyclic moieties, were synthesized and tested for in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. These compounds demonstrated moderate to good antibacterial activity. sapub.org

Furthermore, a series of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)anilines were synthesized and screened for their antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus. The results indicated potential antibacterial activity, with most of the compounds being more active than the standard drug ciprofloxacin (B1669076) against B. subtilis. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |

| Phosphonopeptides (aminomethylphosphonic acid based) | General | Inhibit bacterial cell wall synthesis. nih.gov | nih.gov |

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | S. aureus, E. coli, P. aeruginosa | Good to moderate activity. mdpi.com | mdpi.com |

| Quinazolin-4(3H)-one derivatives | E. coli, S. aureus, P. mirabilis | Moderate to good activity. sapub.org | sapub.org |

| N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)anilines | B. subtilis | More active than ciprofloxacin. nih.gov | nih.gov |

Antifungal Activity and Biofilm Inhibition Studies

Quinoline derivatives have also been explored for their antifungal properties and their ability to inhibit biofilm formation, a key virulence factor in many fungal infections.

In one study, novel triazole-bridged quinoline derivatives were synthesized and evaluated against Candida auris. One compound, QT7, showed exceptional efficacy with a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 0.12 μg/mL and 0.24 μg/mL, respectively. rsc.org This compound also effectively disrupted mature biofilms, inhibiting them by over 80% at its MFC. rsc.org Mechanistic studies suggest that QT7 induces apoptosis in the fungal cells. rsc.org

Another investigation focused on N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)anilines as inhibitors of Candida albicans biofilm. nih.gov Two compounds, 5j and 5a, showed promising biofilm inhibition with IC50 values of 51.2 μM and 66.2 μM, respectively. nih.gov Molecular modeling studies suggested that these compounds may inhibit the agglutinin-like protein (Als), which is crucial for biofilm formation. nih.gov Additionally, some of these derivatives exhibited good antifungal activity against C. albicans. nih.gov

Fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight oral fungi, including several Candida and Rhodotorula species. researchgate.net Several of these compounds demonstrated MIC and MFC values comparable to the standard antifungal drug fluconazole, indicating their potential as starting points for the development of new antifungal agents. researchgate.net

Antiparasitic Research Applications

Antimalarial Activity and Target Engagement

The 7-chloroquinoline (B30040) nucleus is a well-established pharmacophore for antimalarial activity, with chloroquine (B1663885) being a prominent example. nih.govmdpi.comdoi.org Research has focused on developing new 4-aminoquinoline (B48711) derivatives to overcome drug resistance. nih.govplos.org

A key mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. nih.govplos.org During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to the accumulation of toxic heme and parasite death. mdpi.com

Several studies have synthesized and evaluated novel 7-chloroquinoline derivatives for their antimalarial activity. researchgate.netnih.gov For instance, a monoquinoline (MAQ) and a bisquinoline (BAQ) analog of chloroquine were shown to be active in the nanomolar range against Plasmodium falciparum and significantly inhibited hemozoin formation in a dose-dependent manner. nih.govplos.org Similarly, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, demonstrated excellent in vitro activity against drug-resistant P. falciparum and P. vivax isolates and was also effective in vivo in rodent malaria models. mdpi.com Its mechanism is also believed to involve the inhibition of beta-hematin (hemozoin) formation. mdpi.com

Furthermore, the synthesis of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives has been explored, with the rationale that a bulky lipophilic group attached to the side chain of 7-chloro-4-aminoquinoline might enhance antimalarial activity. doi.org

Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

| Compound/Derivative Class | Parasite Strain(s) | Proposed Mechanism of Action | Key Findings | Reference(s) |

| Monoquinoline (MAQ) & Bisquinoline (BAQ) | P. falciparum, P. berghei | Inhibition of hemozoin formation | Active in nanomolar range; significant hemozoin inhibition. | nih.govplos.org |

| Pyrrolizidinylmethyl derivative (MG3) | P. falciparum, P. vivax | Inhibition of beta-hematin formation | Excellent in vitro and in vivo activity against drug-resistant strains. | mdpi.com |

| 7-chloroquinoline-tethered sulfonamides and triazole hybrids | P. falciparum (3D7) | Not specified | Significant antimalarial activity with IC50 values in the low micromolar range. | nih.gov |

| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives | P. falciparum | Inhibition of β-haematin formation | Lipophilic bulky group may be essential for activity. | doi.org |

Antitubercular Activity and Enzyme Inhibition

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. nih.gov Quinoline derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov

A series of substituted quinolinyl chalcones, pyrimidines, and pyridines were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov To understand the structure-activity relationship, 3D-QSAR studies were conducted, which helped in identifying the structural features of the 2-chloroquinoline (B121035) nucleus relevant to the biological activity. nih.gov

In another study, a new series of 7-chloroquinoline derivatives were synthesized and tested as in vitro antitubercular agents. researchgate.net Two compounds, 3a and 3b, were found to be more active than the standard drug rifampicin (B610482) against M. tuberculosis H37Rv. researchgate.net Molecular docking studies suggested that these compounds could be targeting the shikimate kinase enzyme. researchgate.net

Research on imidazoquinoline derivatives, designed as structural analogs of compounds known to have antituberculosis activity, aimed to inhibit the InhA enzyme, which is essential for the survival of M. tuberculosis. mdpi.com While these specific derivatives showed modest inhibitory efficacy against the InhA protein in enzymatic assays, they did not inhibit mycobacterial growth. mdpi.com

Anticancer Research Applications

Derivatives of the 7-chloroquinoline scaffold have also been investigated for their potential as anticancer agents. nih.gov

A study on 7-chloroquinoline hydrazones revealed significant cytotoxic potential against a panel of 60 human cancer cell lines. nih.gov These compounds exhibited submicromolar GI50 values (the concentration causing 50% growth inhibition) across various cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov This research provided valuable structure-activity relationships for this class of compounds as experimental antitumor agents. nih.gov

The development of new and effective anticancer drugs is a continuous effort in medicinal chemistry. nih.gov The broad-spectrum cytotoxic activity of these 7-chloroquinoline hydrazones highlights their potential as a foundation for the design of novel anticancer therapies. nih.gov

Inhibition of Specific Cellular Targets (e.g., Eg5)

The mitotic kinesin Eg5, also known as KSP or KIF11, is a critical motor protein for the formation of the bipolar spindle during mitosis. nih.gov Its inhibition represents a key strategy in the development of antimitotic cancer therapies. The blockage of Eg5 leads to the formation of a characteristic "monoastral spindle," which triggers mitotic arrest and subsequent programmed cell death, or apoptosis, in proliferating cancer cells. nih.govresearchgate.net

Various small molecules have been identified as Eg5 inhibitors, operating through different mechanisms. A well-known allosteric inhibitor is Monastrol, and its derivatives, such as 3,4-dihydropyrimidine-2-ones, are being investigated for their anticancer effects. sums.ac.ir Other inhibitors, like S-trityl-L-cysteine (STLC), are ATP-noncompetitive and reversible. researchgate.net These inhibitors often target specific allosteric pockets on the Eg5 motor domain. nih.gov

While the quinoline scaffold is widely explored for anticancer properties, the direct inhibitory activity of 2-Amino-3-chloroquinolin-7-ol derivatives on Eg5 is not extensively documented in the available scientific literature. Research has largely focused on other heterocyclic systems as Eg5 inhibitors. researchgate.netsums.ac.ir Therefore, while Eg5 remains a validated and attractive target for anticancer drugs, the specific role of this compound derivatives in its inhibition is an area that requires further investigation.

Mechanisms of Action in Anticancer Research (e.g., inducing apoptosis, DNA/RNA damage)

Derivatives of the core quinoline structure have demonstrated significant anticancer activity through various mechanisms, primarily by inducing apoptosis and interfering with nucleic acid synthesis.

Induction of Apoptosis: A prominent mechanism of action for chloroquinoline derivatives is the induction of apoptosis. Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA) have shown potent cytotoxic effects. For instance, the derivative QTCA-1 induced apoptosis in 80.4% of triple-negative breast cancer cells (MDA-MB-231) and showed high affinity for targets like PARP-1 and PI3K/mTOR in molecular docking studies. nih.gov The activity of these compounds is dose-dependent, with QTCA-1 exhibiting significant cytotoxicity at micromolar concentrations. nih.gov Other 7-chloroquinoline derivatives have also been observed to induce both early and late apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cell lines. researchgate.net

Furthermore, complex pentacyclic benzimidazole (B57391) derivatives, which are synthesized using 2-chloroquinoline-3-carbonyl chloride as a starting material, have been shown to trigger apoptosis by activating caspase-3 and -7 in lung and pancreatic cancer cell lines. mdpi.com Aminoquinolines can also enhance p53 activity, a key tumor suppressor protein, which contributes to their pro-apoptotic effects. nih.gov

DNA/RNA Damage and Interference: Certain quinoline derivatives exert their anticancer effects by damaging or interfering with the synthesis of DNA and RNA. For example, 7-chloro-(4-thioalkylquinoline) derivatives have been found to inhibit both DNA and RNA synthesis at higher concentrations. mdpi.com While some aminoquinolines like chloroquine are known to intercalate into the DNA helix, they may not cause direct DNA damage themselves. nih.gov However, this intercalation can enhance the cytotoxicity of other DNA-damaging agents. Other related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are known to form DNA adducts after metabolic activation, which constitutes a direct form of DNA damage and is linked to their carcinogenic potential. nih.gov

| Compound | Cell Line | Activity Type | IC50 Value (µM) | Observation | Source |

|---|---|---|---|---|---|

| QTCA-1 | MDA-MB-231 (Triple Negative Breast Cancer) | Cytotoxicity | 19.91 (at 72h) | Induced apoptosis in 80.4% of cells. | nih.gov |

| QTCA-1 | MCF-7 (Breast Cancer) | Cytotoxicity | - | Induced apoptosis in 16.8% of cells. | nih.gov |

| Pentacyclic Benzimidazole Derivative 6 | NCI-H460 (Lung Cancer) | Apoptosis Induction | 10 | Increased caspase-3 and -7 activity. | mdpi.com |

| Pentacyclic Benzimidazole Derivative 19 | Capan-1 (Pancreatic Cancer) | Apoptosis Induction | 10 | Increased caspase-3 and -7 activity. | mdpi.com |

General Enzyme Inhibition Studies

The quinoline scaffold is a versatile pharmacophore found in numerous enzyme inhibitors. Derivatives of 2-amino-3-chloroquinoline are part of this broader class, which has shown inhibitory activity against various enzymes.

Research has demonstrated that heterocyclic frameworks based on 2-chloroquinoline can act as dual inhibitors of the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2, both of which are cysteine proteases. nih.gov These derivatives are designed to have an electrophilic "warhead" that can be attacked by the active site cysteine of the enzymes.

In the context of cancer-related pathways, molecular docking studies have suggested that chloroquinoline derivatives that incorporate a benzenesulfonamide (B165840) moiety may function as inhibitors of Phosphoinositide 3-kinase (PI3K). nih.gov PI3K is a critical enzyme in cell signaling pathways that regulate cell growth and survival, making it a key target in oncology.

Furthermore, other complex quinoline-based structures have shown diverse enzyme inhibition profiles. For example, a derivative of quindoline (B1213401) (an indolo[3,2-b]quinoline) was found to have inhibitory activity against the telomerase enzyme, which is crucial for cancer cell immortality. researchgate.net In the field of anti-parasitic drugs, 4-amino-7-chloroquinoline derivatives are well-known for their ability to inhibit the formation of β-hematin in the malaria parasite, a process essential for the parasite's survival. researchgate.net

Insecticidal and Antifeedant Activity

The application of quinoline derivatives in agriculture as pesticides has been explored, although specific data on this compound derivatives is limited. Research into broader classes of quinoline-related compounds has shown some potential. For example, quinoxaline (B1680401) derivatives have been reported to possess herbicidal, fungicidal, and insecticidal activities. dp.tech However, quinoxalines are a distinct class of heterocyclic compounds.

While chloroquinoline derivatives linked to adamantane (B196018) amines have shown potent activity against the malaria parasite Plasmodium falciparum, this activity is anti-protozoal rather than insecticidal. nih.gov The available scientific literature from the search does not provide specific evidence for significant insecticidal or antifeedant properties of 2-amino-3-chloroquinoline derivatives. This remains an area open to future investigation to determine if the biological activity of this chemical class extends to pest control applications.

Structure Activity Relationship Sar Studies and Rational Design of 2 Amino 3 Chloroquinolin 7 Ol Analogues

Correlating Substituent Effects with Observed Biological Profiles

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. researchgate.net The peripheral substituents and their spatial relationship within the quinoline structure can dictate the molecule's interaction with biological targets, thereby affecting its therapeutic potential. researchgate.net

Research into various quinoline derivatives has demonstrated that specific substitutions can enhance particular biological activities, such as anticancer or antimicrobial effects. For instance, the introduction of different functional groups at various positions on the quinoline scaffold can modulate the compound's electronic and steric properties, which in turn impacts its binding affinity to enzymes or receptors. acs.org

The following table summarizes the observed effects of different substituents on the biological profiles of quinoline derivatives based on various studies.

| Substituent Position | Substituent Type | Observed Biological Effect | Reference |

| C2 | α-Furyl and β-pyridinyl groups | Active against human cancer cell lines. | ijresm.com |

| C4 | Bromo | Significant activity against various enzymes. | acs.org |

| C4 | Chloro and Nitro | Effective inhibition against α-glucosidase. | acs.org |

| C5 | Nitro (on a 6-bromoquinoline) | Potent apoptotic activity in cancer cells. | nih.gov |

| C6 | Methoxy, trifluoromethylphenyloxy | Anti-breast cancer activity. | ijresm.com |

| C6, C8 | Diphenyl | High antiproliferative activity. | nih.gov |

| C7 | Halogen | Increases the tendency for coupling reactions. | nih.gov |

| General | Electron-withdrawing groups | Enhanced binding affinity and enzyme inhibition. | acs.org |

These findings underscore the importance of systematic variation of substituents to map the SAR and identify key structural features for desired biological activity.

Rational Design Principles for Enhanced Bioactivity in Quinoline Derivatives

The rational design of quinoline derivatives aims to optimize their therapeutic properties by making informed structural modifications. manchester.ac.uk This process often involves leveraging computational and synthetic chemistry to create analogues with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Several key principles guide the rational design of quinoline-based compounds:

Molecular Hybridization: This technique involves combining the quinoline scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced biological activities. nih.govijresm.com

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties can lead to improved activity or reduced toxicity. nih.gov

Blocking Metabolism: Introducing groups that sterically hinder or alter the electronic properties of sites prone to metabolic degradation can enhance the compound's in vivo stability and duration of action. manchester.ac.uk

Targeted Modifications: The design of new derivatives can focus on introducing functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein to enhance binding affinity. acs.org

Scaffold Hopping: Replacing the quinoline core with a different, but functionally similar, heterocyclic system can sometimes lead to novel compounds with improved properties. rsc.org

The overarching goal of these design strategies is to systematically explore the chemical space around the quinoline scaffold to identify derivatives with superior therapeutic potential. nih.govnih.gov

Pharmacophore Elucidation and Lead Optimization Strategies for Quinoline-Based Scaffolds

Pharmacophore modeling is a crucial step in the rational design of new drugs, as it identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For quinoline-based scaffolds, elucidating the pharmacophore helps in understanding the key interactions with the biological target and guides the design of new, more potent analogues. nih.gov

Once a "lead" compound, such as a promising quinoline derivative, is identified, lead optimization strategies are employed to improve its drug-like properties. acs.org These strategies include:

Improving Potency and Selectivity: Fine-tuning the substituents on the quinoline ring to maximize interactions with the target and minimize off-target effects. researchgate.netresearchgate.net

Enhancing Pharmacokinetic Properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles. This can involve altering lipophilicity or introducing polar groups. nih.gov

Reducing Toxicity: Identifying and removing or modifying structural motifs that are associated with toxicity.

The development of hybrid pharmacophore models, which combine ligand-based and structure-based approaches, can be a powerful tool in the lead optimization process. nih.gov These models can be used to screen virtual libraries of compounds and prioritize those with the highest probability of being active. nih.gov

Advanced Research Applications and Future Perspectives for 2 Amino 3 Chloroquinolin 7 Ol

Prospects in Drug Discovery and Development Research

The quinoline (B57606) ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of pharmacological activities. crimsonpublishers.comcrimsonpublishers.com Derivatives of quinoline have demonstrated significant efficacy as anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral agents. crimsonpublishers.comrsc.org The specific substitution pattern of 2-Amino-3-chloroquinolin-7-ol—featuring an amino group at the 2-position, a chlorine atom at the 3-position, and a hydroxyl group at the 7-position—provides a unique electronic and structural framework for developing novel therapeutic candidates.

The prospects for this compound in drug discovery are rooted in the established biological importance of its constituent functional groups. The 2-aminoquinoline (B145021) core is a key pharmacophore in various kinase inhibitors, while halogenation, such as the chloro-group at the C3 position, can enhance binding affinity, metabolic stability, and cell permeability. The 7-hydroxy group offers a site for further modification to improve pharmacokinetic properties or to act as a hydrogen bond donor, potentially increasing target engagement.

Research into similarly substituted quinolines has shown potent activity against a range of biological targets. For instance, various quinoline derivatives have been investigated as inhibitors of enzymes crucial for disease progression, such as topoisomerase, reverse transcriptase, and various proteases. nih.govnih.gov The systematic exploration of derivatives of this compound could lead to the identification of lead compounds for a multitude of diseases, as summarized in the table below.

| Therapeutic Area | Biological Target Examples | Potential of Quinoline Scaffold |

|---|---|---|

| Oncology | Tyrosine Kinases, Topoisomerases, Histone Deacetylases (HDACs) | Acts as a scaffold for kinase inhibitors and DNA-intercalating agents, inducing apoptosis and inhibiting cell proliferation. crimsonpublishers.com |

| Infectious Diseases | HIV Reverse Transcriptase, Bacterial DNA Gyrase, Fungal Enzymes | Forms the basis for numerous antimalarial (e.g., Chloroquine), antibacterial (fluoroquinolones), and antifungal drugs. crimsonpublishers.comnih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Derivatives have shown potential in modulating neurotransmitter levels and enzymatic activity related to diseases like Alzheimer's. |

| Inflammation | Cyclooxygenase (COX), Pro-inflammatory Cytokines | The quinoline core is present in compounds designed to inhibit key inflammatory mediators. proquest.com |

Innovative Synthetic Methodologies for Complex Quinoline Architectures

The advancement of synthetic organic chemistry provides powerful tools for constructing complex quinoline architectures from simple precursors, which is essential for creating diverse chemical libraries for drug screening. While classical methods like the Skraup and Friedländer syntheses are foundational, modern methodologies offer greater efficiency, atom economy, and functional group tolerance. acs.org These innovative strategies are directly applicable to the synthesis and derivatization of scaffolds like this compound.

Key innovative synthetic approaches include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, enable the construction of complex quinoline skeletons in a single, convergent step from three or more starting materials. rsc.orgiipseries.org This approach is highly efficient for generating libraries of polysubstituted quinolines. acs.org

Transition-Metal-Catalyzed C-H Functionalization: This strategy allows for the direct and regioselective introduction of new functional groups onto the quinoline core, bypassing the need for pre-functionalized substrates. nih.gov This method is a powerful tool for late-stage diversification of complex molecules, enabling precise modification of the quinoline scaffold. rsc.orgnih.gov

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a green and sustainable method for synthesizing quinolines under mild, oxidant-free conditions. acs.orgdechema.de These reactions often use light as the energy source to drive transformations, such as the dehydrogenation of N-alkyl anilines or the deoxygenation of quinoline N-oxides. rsc.orgmdpi.com

| Synthetic Methodology | Description | Advantages for Quinoline Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot to form a complex product that incorporates most atoms of the starting materials. rsc.org | High atom economy, operational simplicity, rapid generation of molecular diversity. acs.orgnih.gov |

| C-H Activation/Functionalization | Directly converts a C-H bond into a C-C or C-heteroatom bond, often using a transition metal catalyst. nih.gov | Step- and atom-economical, allows for late-stage modification of complex molecules, high regioselectivity. rsc.orgnih.gov |

| Photocatalysis | Utilizes visible light to initiate chemical reactions via a photocatalyst, often under mild, ambient conditions. acs.org | Environmentally friendly ("green chemistry"), high selectivity, energy-efficient, avoids harsh reagents. dechema.dersc.org |

| Flow Chemistry | Performs chemical reactions in a continuous stream within a microreactor rather than in a batch. | Precise control over reaction parameters, enhanced safety, scalability, and suitability for automation. akjournals.com |

Advanced Computational Approaches in Quinoline Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. nih.gov For a scaffold like this compound, these in silico techniques can provide profound insights into its potential biological activity and guide further experimental work.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. ijprajournal.com For this compound and its derivatives, docking studies can identify potential protein targets (e.g., kinases, proteases) and elucidate the key molecular interactions—such as hydrogen bonds and π-π stacking—that stabilize the ligand-protein complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for a library of this compound analogues, researchers can predict the activity of new, unsynthesized compounds and identify the structural features most critical for potency. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the behavior of a molecule and its target protein over time. mdpi.com These simulations can assess the stability of a docked ligand-protein complex, revealing how the ligand and protein adapt to each other and confirming the persistence of key binding interactions. nih.govresearchgate.net

These computational approaches allow for the rational design of new quinoline derivatives with enhanced potency and selectivity before committing to costly and time-consuming chemical synthesis. doi.org

Development of Chemical Probes and Biological Tools

The inherent photophysical properties of the quinoline scaffold make it an excellent platform for the development of fluorescent probes for bioimaging. crimsonpublishers.comcrimsonpublishers.com These chemical tools are crucial for visualizing and understanding complex biological processes at the molecular level in living systems. crimsonpublishers.com this compound, with its functional handles, is a promising starting point for creating such probes.

Quinoline-based fluorescent probes have been designed to detect a variety of biologically important analytes, including:

Metal Ions: Probes have been developed for the selective detection of metal ions like copper and zinc, which play critical roles in physiological and pathological processes. rsc.orgacs.org

Reactive Oxygen Species (ROS): Fluorescent quinoline sensors can detect specific ROS, such as hypochlorous acid, which is a key mediator of inflammatory responses in conditions like rheumatoid arthritis. rsc.org

Cellular Organelles: By appending specific targeting moieties, quinoline fluorophores can be directed to accumulate in and visualize organelles like lysosomes or lipid droplets, aiding in the diagnosis of related diseases. crimsonpublishers.com

Sentinel Lymph Nodes (SLNs): Novel quinoline-based probes have been successfully used for in vivo fluorescent imaging and mapping of SLNs, which is critical for cancer staging. nih.gov

The 7-hydroxy group of this compound is particularly well-suited for modification, allowing for the attachment of receptor units or other functional groups to tune the probe's selectivity and photophysical response upon binding to its target. The development of such probes from this scaffold could provide powerful new tools for disease diagnosis and for elucidating biological mechanisms. nih.gov

Integration with Emerging Technologies in Chemical Synthesis and Screening

The convergence of advanced synthetic methodologies with emerging technologies like automation and artificial intelligence (AI) is revolutionizing the field of chemical research and drug discovery. The exploration of this compound and its derivatives can be significantly accelerated by integrating these technologies.

Automated Synthesis Platforms: Automated systems, often utilizing continuous flow chemistry, enable the rapid and reproducible synthesis of large libraries of compounds. akjournals.com Such platforms can be programmed to generate hundreds of derivatives of a core scaffold like this compound, creating a diverse chemical library for biological screening with minimal manual intervention. researchgate.netresearchgate.net

High-Throughput Screening (HTS): The compound libraries generated via automated synthesis can be rapidly evaluated for biological activity using HTS. This technology allows for the simultaneous testing of thousands of compounds against a specific biological target, quickly identifying "hit" molecules that can be further optimized.

Artificial Intelligence and Machine Learning (ML): AI and ML algorithms are increasingly used to analyze large datasets from HTS campaigns and QSAR studies. These models can predict the biological activity of novel compounds, suggest new molecular structures with improved properties, and even optimize synthetic routes. This integration creates a closed-loop "design-make-test-analyze" cycle that dramatically shortens the timeline for drug discovery.

By leveraging these integrated technologies, the vast chemical space around the this compound scaffold can be explored with unprecedented speed and efficiency, maximizing the potential for discovering novel drug candidates and biological tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.